2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a difluoromethoxy group, a pyrimidinyl group, and a phenylacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the difluoromethoxyphenyl intermediate, which is then reacted with a pyrimidinyl compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds with active sites in proteins, enhancing binding affinity and specificity. The pyrimidinyl group may interact with nucleic acids or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)phenyl isothiocyanate
- 3-(Difluoromethoxy)phenyl)methanamine
- 4-(Difluoromethoxy)phenyl isocyanate
Uniqueness
2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-phenylacetamide is unique due to its combination of a difluoromethoxy group, a pyrimidinyl group, and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H15F2N3O2S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C19H15F2N3O2S/c20-18(21)26-15-8-4-5-13(11-15)16-9-10-22-19(24-16)27-12-17(25)23-14-6-2-1-3-7-14/h1-11,18H,12H2,(H,23,25) |
InChI Key |
HMXHHCUVNXCTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
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